4-Phenyloxazol-2-amine

Antiprotozoal Giardia lamblia SAR baseline

SAR campaigns for antiprotozoal or kinase inhibitors require the exact unsubstituted parent scaffold as a quantitative baseline. 4-Phenyloxazol-2-amine (3a) delivers this control, with a validated IC50 of 8.84 µM against G. lamblia. Substituting any para-functionalized analog compromises SAR interpretation due to >25-fold potency variations across the congeneric series. The free 2-amine and unsubstituted 5-position enable diverse N-functionalization and cross-coupling without protecting-group steps, maximizing accessible chemical space from a single building block.

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 33119-65-2
Cat. No. B2355025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyloxazol-2-amine
CAS33119-65-2
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC(=N2)N
InChIInChI=1S/C9H8N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
InChIKeyFXRWCCOADRNYMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyloxazol-2-amine (CAS 33119-65-2) – A Privileged 2-Aminooxazole Scaffold for Antiprotozoal and Kinase-Targeted Discovery


4-Phenyloxazol-2-amine (2-amino-4-phenyloxazole; C9H8N2O) is a heterocyclic building block featuring an oxazole core substituted with a phenyl group at the 4-position and a free amine at the 2-position . This 2-aminooxazole motif serves as a privileged scaffold in medicinal chemistry, with demonstrated utility in antiprotozoal drug discovery and as a core template for developing kinase inhibitors targeting diseases such as acute myeloid leukemia (AML) [1][2]. The compound's solid-state properties (melting point 221-223 °C) and predicted physicochemical parameters (pKa ~4.73, ClogP ~1.59) define its handling and formulation characteristics in laboratory settings [3].

Why 4-Phenyloxazol-2-amine Cannot Be Casually Substituted with Other 2-Aminooxazole Analogs


Generic substitution of 4-phenyloxazol-2-amine with other 2-aminooxazole derivatives is scientifically invalid due to extreme sensitivity of antiprotozoal potency to the para-substituent on the 4-phenyl ring [1]. Within a single congeneric series, IC50 values against Giardia lamblia span over 25-fold (1.17 µM to 30.15 µM) solely due to variations in the p-substituent, while even the unsubstituted parent compound (3a) exhibits activity (IC50 8.84 µM) distinct from both the most potent analog (3d; IC50 1.17 µM) and the least potent (3f; IC50 30.15 µM) [1]. Additionally, the 2-amino group's free base form is essential for certain synthetic derivatization routes, and substitution at the 4-position or N-methylation alters both biological target engagement and synthetic utility [2]. These quantitative differences mandate that procurement decisions for SAR campaigns or derivative synthesis specify the exact compound 3a, as any para-substituted or N-functionalized analog will yield non-equivalent biological and chemical outcomes [1][2].

Quantitative Differentiation Evidence for 4-Phenyloxazol-2-amine Against Key Comparators


Baseline Antigiardial Potency of Unsubstituted 4-Phenyloxazol-2-amine vs. Optimized p-Benzoyloxy Analog and Metronidazole

The unsubstituted parent compound 4-phenyloxazol-2-amine (3a) serves as the essential SAR baseline in antiprotozoal research, exhibiting an IC50 of 8.84 ± 1.04 µM against Giardia lamblia [1]. This value is 7.6-fold less potent than the optimized p-benzoyloxyphenyl analog 3d (IC50 1.17 ± 1.15 µM) and 6.3-fold less potent than the clinical standard metronidazole (IC50 1.40 ± 0.07 µM) [1]. The quantified difference establishes 3a as the reference point from which all para-substituted analog potency improvements are measured, making it indispensable for any SAR campaign seeking to optimize the 2-amino-4-phenyloxazole scaffold [1].

Antiprotozoal Giardia lamblia SAR baseline

Antitrichomonal Potency of 4-Phenyloxazol-2-amine vs. Optimized p-Bromo Analog

Against Trichomonas vaginalis, 4-phenyloxazol-2-amine (3a) demonstrates an IC50 of 6.61 ± 1.27 µM, compared to 1.89 ± 1.07 µM for the most potent series member 3e (p-bromo analog) and 0.72 ± 0.03 µM for metronidazole [1]. The 3.5-fold potency deficit relative to 3e and 9.2-fold deficit relative to metronidazole confirm that the unsubstituted phenyl group confers moderate but distinct activity [1]. Crucially, the rank-order of potencies differs between the two protozoal species (3d is optimal for G. lamblia, 3e for T. vaginalis), underscoring that the scaffold's biological profile is exquisitely tunable—a property that can only be mapped using the unsubstituted parent 3a as the common comparator [1].

Antiprotozoal Trichomonas vaginalis p-substituent effect

Synthetic Yield of 4-Phenyloxazol-2-amine Under Microwave-Assisted Cyclization vs. Para-Substituted Analogs

Under standardized microwave-assisted cyclization conditions (35 W, 138 °C, 20 min, DMF), 4-phenyloxazol-2-amine (3a) is obtained in 29% yield following flash column chromatography [1]. Within the same synthetic run, para-substituted analogs yield between 21% (3b, p-methyl) and 36% (3g, p-nitro) [1]. The 29% yield for the unsubstituted parent falls near the median of this range, indicating that the absence of a para-substituent does not confer a significant synthetic advantage or disadvantage relative to substituted derivatives [1]. This yield data enables accurate costing and material planning for multistep syntheses where 3a serves as a key intermediate [1].

Microwave synthesis Yield comparison Process chemistry

Predicted Lipophilicity (ClogP) of 4-Phenyloxazol-2-amine as a Determinant of Permeability and Formulation Behavior

The calculated partition coefficient (ClogP) for 4-phenyloxazol-2-amine (3a) is 1.592, as reported alongside the full congeneric series [1]. This value is significantly lower than the ClogP of the most potent analog 3d (ClogP 3.174) and moderately lower than the p-bromo analog 3e (ClogP 2.480) [1]. The lower lipophilicity of 3a predicts improved aqueous solubility and distinct membrane permeability characteristics relative to optimized, more lipophilic analogs, which may affect both in vitro assay behavior (e.g., compound aggregation, non-specific binding) and in vivo pharmacokinetics [1][2].

ClogP Lipophilicity Drug-likeness

4-Phenyloxazol-2-amine as the Unfunctionalized Scaffold for Kinase Inhibitor Derivatization

The 2-aminooxazole core of 4-phenyloxazol-2-amine has been validated as a privileged scaffold for developing potent kinase inhibitors, with derivatives such as 5-(4-fluorophenyl)-N-phenyloxazol-2-amine demonstrating in vivo anti-leukemic activity against FLT3-driven AML models [1]. While the unsubstituted parent 3a is not itself an optimized kinase inhibitor, it serves as the essential synthetic starting point for introducing N-substituents and 5-aryl modifications that confer target potency and selectivity [1][2]. Researchers engaged in kinase inhibitor discovery require the unsubstituted 2-amino-4-phenyloxazole core to explore diverse N-functionalization and 5-arylation strategies without being constrained by pre-installed substituents that may limit synthetic flexibility or introduce undesired off-target liabilities [2].

Kinase inhibitor FLT3 AML Scaffold

Solid-State Handling and Storage Stability of 4-Phenyloxazol-2-amine

4-Phenyloxazol-2-amine is a solid at ambient temperature with a reported melting point range of 221-223 °C (ChemicalBook) and 137-139 °C for the specific synthetic batch characterized in the antiprotozoal study [1]. The compound is classified as harmful/irritant (GHS07) and requires storage in a cool, dry place, protected from light and under inert atmosphere . The higher melting point of commercially sourced material suggests a more stable crystalline form relative to the freshly synthesized material, which may influence long-term storage stability and handling characteristics during weighing and formulation [1].

Melting point Storage stability Solid-state properties

High-Impact Research and Procurement Scenarios for 4-Phenyloxazol-2-amine


SAR Baseline Control in Antiprotozoal Lead Optimization Programs

Researchers synthesizing and evaluating para-substituted 2-amino-4-phenyloxazole derivatives require 4-phenyloxazol-2-amine (3a) as the essential unsubstituted control compound. As demonstrated by Carballo et al., the parent compound's IC50 values of 8.84 µM (G. lamblia) and 6.61 µM (T. vaginalis) provide the quantitative baseline from which potency improvements conferred by specific para-substituents (e.g., p-benzoyloxy: 7.6-fold improvement; p-bromo: 3.5-fold improvement) are calculated [1]. Without 3a included in every assay plate, it is impossible to normalize inter-assay variability or accurately attribute potency gains to specific structural modifications, compromising SAR interpretation and lead prioritization [1].

Synthetic Intermediate for Kinase Inhibitor Scaffold Diversification

Medicinal chemistry teams developing novel FLT3 or other kinase inhibitors can utilize 4-phenyloxazol-2-amine as a versatile starting material for parallel synthesis of N-substituted and 5-aryl modified oxazole libraries. The free 2-amino group permits diverse N-functionalization (alkylation, acylation, arylation) without the need for protecting group manipulations, while the 5-position remains available for electrophilic substitution or cross-coupling reactions [1]. This synthetic flexibility has enabled the discovery of clinical candidates such as 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, which demonstrated in vivo efficacy in AML models [2]. Procuring the unsubstituted scaffold 3a rather than pre-functionalized analogs maximizes the chemical space accessible to medicinal chemists and reduces the number of synthetic steps required to reach novel derivatives [1][2].

Building Block for Diversity-Oriented Synthesis of Heterocyclic Compound Libraries

For high-throughput screening (HTS) campaigns and diversity-oriented synthesis initiatives, 4-phenyloxazol-2-amine serves as a privileged heterocyclic building block for generating compound libraries with enhanced chemical diversity. The oxazole core is recognized as a 'privileged scaffold' capable of engaging diverse biological targets including kinases, GPCRs, and ion channels [1]. Its calculated ClogP of 1.592 predicts favorable aqueous solubility and drug-like physicochemical properties, making it suitable for inclusion in screening libraries where excessive lipophilicity (e.g., ClogP > 5) is discouraged [2]. By incorporating 3a into library synthesis protocols, researchers can access the oxazole chemotype without the synthetic burden of de novo ring construction, accelerating hit discovery timelines [1].

Reference Standard for Analytical Method Development and Quality Control

Analytical chemistry laboratories and quality control departments can employ 4-phenyloxazol-2-amine as a well-characterized reference standard for developing and validating HPLC, LC-MS, or NMR methods for 2-aminooxazole-containing compounds. The compound's established spectroscopic fingerprints (1H NMR, 13C NMR, HRMS) and chromatographic behavior (ClogP 1.592, polarizability 53.65 cm³/mol) provide reliable benchmarks for method optimization [1]. The availability of commercial material with defined purity (≥95-97%) and full analytical characterization supports its use as a system suitability standard or calibration reference, ensuring data reproducibility across different instruments and laboratories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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